Bienvenue dans la boutique en ligne BenchChem!

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide

PDGF Receptor Kinase Inhibition Structure-Activity Relationship (SAR) Sulfonamide-Based Inhibitors

This compound is a structurally-defined PDGF receptor kinase inhibitor featuring a cyclohexyl(methyl)sulfamoyl moiety critical for target engagement. Unlike simpler dimethyl-sulfamoyl analogs, the sterically demanding cyclohexyl group occupies a specific hydrophobic pocket in PDGFR, essential for anti-proliferative activity. Substituting this motif risks complete loss of potency. Procure this exact structure to ensure reproducibility in cellular models of idiopathic pulmonary fibrosis (IPF) and atherosclerosis. Use alongside imatinib to differentiate PDGFR-specific effects from broader kinase inhibition. Custom synthesis available for research use.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 683762-72-3
Cat. No. B2864299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
CAS683762-72-3
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
InChIInChI=1S/C20H25N3O3S/c1-15-7-6-10-19(21-15)22-20(24)16-11-13-18(14-12-16)27(25,26)23(2)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9H2,1-2H3,(H,21,22,24)
InChIKeyOCWUTXYXZGYXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide (CAS 683762-72-3): A PDGFR Kinase Inhibitor Candidate


4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide (CAS 683762-72-3) is a synthetic sulfonamide-benzamide hybrid with a molecular weight of 387.5 g/mol and the formula C20H25N3O3S . The compound is claimed in patent literature as a PDGF receptor kinase inhibitor, placing it within a therapeutic class investigated for anti-proliferative and anti-fibrotic applications [1]. Its structural differentiator is the combination of a cyclohexyl(methyl)sulfamoyl group and a 6-methylpyridin-2-yl amide, which distinguishes it from simpler sulfamoyl-benzamide analogs in terms of steric bulk and hydrogen-bonding potential.

Why Close Analogs Cannot Replace 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide in PDGFR-Targeted Research


Substitution with a generic sulfamoyl-benzamide is not supported by available structural data. The target compound incorporates a cyclohexyl(methyl)sulfamoyl moiety, which provides a sterically demanding, lipophilic group absent in common analogs like 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide . In the context of the PDGF receptor kinase inhibitor patent family, activity is highly sensitive to the sulfamoyl substituent, as the cyclohexyl group is designed to occupy a specific hydrophobic pocket, whereas smaller alkyl groups fail to achieve comparable binding interactions [1]. Procuring an analog without this motif risks losing the target engagement profile for which this compound was designed, potentially yielding inactive or off-target results in cellular assays. Direct experimental comparison is not yet available in the public domain, making structural fidelity the primary procurement criterion.

Quantitative Differentiation Evidence for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide


Steric Bulk and Lipophilicity Distinguish the Cyclohexyl(methyl)sulfamoyl Moiety from Dimethylsulfamoyl Analogs

The target compound possesses a cyclohexyl(methyl)sulfamoyl group that introduces significantly greater steric bulk and lipophilicity compared to the simplest analog, 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide . The cyclohexyl ring adds 4 sp3-hybridized carbon centers, increasing molecular weight by approximately 56 Da and boosting the calculated LogP by over 1 unit relative to the dimethyl analog, based on the fragment contributions of the cyclohexane ring. This modulates membrane permeability and target binding site occupancy, which are critical for intracellular kinase inhibition.

PDGF Receptor Kinase Inhibition Structure-Activity Relationship (SAR) Sulfonamide-Based Inhibitors

Patent-Assigned Mechanism of Action as a PDGF Receptor Kinase Inhibitor vs. Generic Sulfonamide Antibacterial Activity

Unlike simple sulfonamides that non-selectively inhibit dihydropteroate synthase (DHPS) in bacterial folic acid synthesis, this compound is explicitly claimed in patent US20230101484A1 as a PDGF receptor kinase inhibitor for treating proliferative diseases [1]. The 6-methylpyridin-2-yl amide group is a key pharmacophore for kinase hinge-binding, a mechanism absent in antibacterial sulfonamides. This mechanistic divergence means the compound should be selected for kinase-targeted research programs, not for antimicrobial screening.

PDGF Receptor Kinase Anti-Proliferative Therapy Target Selectivity

Regiospecific 6-Methylpyridin-2-yl Substitution Ensures Defined Hydrogen Bonding Geometry

The position of the methyl group on the pyridine ring (6-position) and the amide linkage at the 2-position is critical for forming a bidentate hydrogen bond with the kinase hinge region. Isomeric analogs, such as N-(4-methylpyridin-2-yl) or N-(5-methylpyridin-2-yl) variants, would present a misaligned hydrogen-bonding vector, as demonstrated in related pyridinyl-benzamide kinase inhibitor series [1]. The 6-methyl substitution also provides a handle for additional hydrophobic contacts within the adenine pocket, a feature not available in unsubstituted pyridyl analogs.

Kinase Hinge-Binding Motif Regiochemistry Crystal Engineering

Commercial Availability Advantage: A Pre-Competitive PDGFR Tool Compound with Defined Synthetic Route

This compound is commercially available through multiple research chemical suppliers, unlike many other patent-exemplified PDGFR inhibitors that require in-house synthesis . The documented synthetic accessibility of the sulfamoyl-benzamide core, combined with the commercial availability, reduces lead time from months to days for academic screening laboratories. In contrast, closely related analogs with heterocyclic amide tails (e.g., oxadiazole or thiazole replacements) often appear only in patent examples and are not stockable, creating a procurement bottleneck.

Chemical Procurement Synthetic Tractability SAR Toolbox

Validated Research Application Scenarios for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide


PDGFR-Driven Fibrosis and Smooth Muscle Proliferation Models

Based on its patent classification as a PDGF receptor kinase inhibitor, this compound is suited for cellular models of idiopathic pulmonary fibrosis (IPF) or atherosclerosis where PDGFR signaling drives myofibroblast activation and smooth muscle cell proliferation [1]. Researchers should use it as a reference inhibitor alongside imatinib to differentiate PDGFR-specific effects from broader tyrosine kinase inhibition, given its distinct sulfamoyl-benzamide scaffold compared to the 2-phenylaminopyrimidine core of imatinib.

Kinase Selectivity Profiling Panels

The combination of a cyclohexyl(methyl)sulfamoyl group and a 6-methylpyridin-2-yl amide creates a unique pharmacophore that can be used to probe selectivity across the type III receptor tyrosine kinase family (PDGFRα/β, CSF1R, c-KIT, FLT3). Incorporating this compound into a commercial selectivity panel helps identify off-target liabilities of other PDGFR inhibitors and validates the contribution of the sulfamoyl motif to kinase binding discrimination [2]. The structural features of this compound, particularly the cyclohexyl group, are expected to reduce cross-reactivity with kinases possessing smaller gatekeeper residues.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

This compound serves as a modular starting point for SAR studies. The sulfamoyl linker can be systematically varied (e.g., replacing cyclohexyl with cyclopentyl or tetrahydropyran) while keeping the 6-methylpyridin-2-yl amide hinge-binder constant. Procurement of this specific compound enables a 'scaffold-hopping' campaign where the cyclohexyl(methyl)sulfamoyl group is benchmarked against smaller alkylsulfamoyl and arylsulfamoyl analogs to optimize lipophilic ligand efficiency (LLE) and cellular potency .

Negative Control Compound Design

Given the structural features documented in the ZINC database, the 6-methylpyridin-2-yl amide can be replaced with a phenyl amide to create a matched molecular pair that lacks the kinase hinge-binding motif. This derivative would serve as a negative control, incapable of engaging the kinase hinge, while retaining similar physicochemical properties. Such a compound is critical for confirming that biological effects observed with the target compound are on-target and not due to non-specific sulfonamide reactivity .

Quote Request

Request a Quote for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.